tert-Butyl 4-(4-fluorophenyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(4-fluorophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZSDFBGRAOLJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of 4-fluoroaniline with tert-butyl 4-piperazinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(4-fluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
The compound exhibits notable biological activities, particularly in the realm of cancer research and treatment. Its structural features allow it to interact with various biological targets, making it a candidate for therapeutic development.
Antitumor Activity
Research has indicated that derivatives of tert-butyl 4-(4-fluorophenyl)piperazine-1-carboxylate demonstrate significant antitumor effects. The following mechanisms have been identified:
- Kinase Inhibition : The compound has shown promise in inhibiting cyclin-dependent kinases (CDK4/6), which are critical in cell cycle regulation. This inhibition can lead to reduced cell proliferation in various cancer types.
- Apoptosis Induction : Studies have demonstrated that the compound can induce apoptosis in cancer cell lines, leading to decreased viability and increased rates of programmed cell death.
In Vivo Studies
A series of animal model experiments have been conducted to assess the efficacy of this compound in reducing tumor sizes. For instance:
- A study involving xenograft mouse models showed a significant reduction in tumor volume when treated with this compound compared to control groups.
In Vitro Studies
In vitro studies using human cancer cell lines have provided insights into the compound's mechanism of action:
- Flow cytometry analyses revealed that treatment with the compound resulted in significant changes in cell cycle distribution, indicating its potential as a chemotherapeutic agent.
Pharmacological Implications
The pharmacological profile of this compound suggests several therapeutic applications:
- Cancer Therapy : Due to its ability to inhibit key enzymes involved in cancer progression and induce apoptosis, it is being investigated as a potential treatment for various cancers.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds may exhibit antimicrobial properties, providing a basis for further exploration in infectious disease contexts.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine ring provides structural stability. The compound may modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Substituent Effects on Piperazine Derivatives
Stability and Reactivity
- This compound : Fluorine’s electron-withdrawing effect stabilizes the aryl ring against oxidative degradation. Boc protection prevents unwanted nucleophilic attacks on the piperazine nitrogen .
- Analog 1a/1b (oxazolidinone derivatives): Instability in simulated gastric fluid due to oxazolidinone ring cleavage .
- tert-Butyl 4-(3-nitrophenoxy)butanoylpiperazine-1-carboxylate (33): Nitro group increases reactivity for subsequent reduction or substitution reactions .
Crystallographic Features
- tert-Butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate : Exhibits an L-shaped geometry with chair conformation of the piperazine ring. Weak C–H⋯O and C–H⋯π interactions stabilize the crystal lattice .
- Oxadiazole-containing analog : Planar structure with trifluoromethylbenzyl group; C–H⋯O interactions form chains along the [100] axis .
Biological Activity
Introduction
Tert-butyl 4-(4-fluorophenyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a piperazine core, a tert-butyl ester functional group, and a fluorinated phenyl moiety. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 306.36 g/mol. The presence of the fluorine atom in the phenyl ring significantly influences the compound's physicochemical properties, enhancing lipophilicity and potentially improving receptor binding affinity.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.36 g/mol |
| Functional Groups | Tert-butyl ester, piperazine, fluorophenyl |
| Key Structural Elements | Piperazine ring, fluorinated phenyl group |
Research indicates that this compound interacts with various neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating mood disorders and other neuropsychiatric conditions.
- Receptor Interaction : Preliminary studies show that compounds with similar structures can modulate receptor activities linked to neurotransmitter systems, influencing physiological responses such as mood and behavior .
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, potentially inhibiting bacterial protein synthesis similar to oxazolidinones, which are effective against gram-positive pathogens .
- Antiproliferative Effects : In vitro studies have indicated that derivatives of this compound may exhibit antiproliferative activity against various cancer cell lines .
Case Study 1: Neurotransmitter Modulation
A study evaluated the effects of this compound on serotonin receptor activity. Results indicated that the compound could enhance serotonin receptor signaling pathways, suggesting its potential use in treating depression and anxiety disorders.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against several bacterial strains. It demonstrated significant inhibitory effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a new antimicrobial agent .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Piperazine Derivative : The initial step involves the reaction between piperazine and tert-butyl chloroformate.
- Fluorination : Introduction of the fluorine atom can be achieved through electrophilic aromatic substitution.
- Carboxylation : The final step involves carboxylation to form the desired carboxylic acid derivative.
Table 2: Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Piperazine formation | Nucleophilic substitution | Tert-butyl chloroformate |
| Fluorination | Electrophilic aromatic substitution | Fluorinating agents |
| Carboxylation | Carboxylic acid formation | Carbon dioxide or derivatives |
Q & A
Q. What are the common synthetic routes for tert-Butyl 4-(4-fluorophenyl)piperazine-1-carboxylate?
The synthesis typically involves coupling a fluorophenyl-substituted piperazine derivative with tert-butyl chloroformate under basic conditions. A standard protocol includes:
- Reacting 4-(4-fluorophenyl)piperazine with tert-butyl chloroformate in dichloromethane or tetrahydrofuran.
- Using a base like triethylamine or sodium carbonate to neutralize HCl byproducts.
- Purifying the product via column chromatography or recrystallization.
Yields often range from 60–80%, with purity confirmed by HPLC (>95%) and NMR spectroscopy .
Q. How is the structure of this compound characterized?
Structural confirmation requires a multi-technique approach:
- NMR Spectroscopy : H and C NMR identify key groups (e.g., tert-butyl singlet at ~1.4 ppm, fluorophenyl aromatic signals).
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]) and fragments (e.g., loss of CO from the carbamate group).
- FTIR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-F stretch) validate functional groups.
Cross-referencing with computational models (e.g., DFT) further resolves ambiguities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Key parameters to optimize:
- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reactivity compared to DCM, but may require lower temperatures to avoid side reactions.
- Temperature Control : Maintaining 0–5°C during reagent addition reduces carbamate hydrolysis.
- Catalysis : Substoichiometric DMAP (4-dimethylaminopyridine) accelerates chloroformate coupling.
- Continuous Flow Systems : Automated reactors improve mixing and heat dissipation, increasing yields to >85% .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies (e.g., unexpected splitting in H NMR) can arise from conformational flexibility or impurities. Mitigation steps:
- Variable-Temperature NMR : Resolves dynamic effects (e.g., rotameric equilibria of the piperazine ring).
- 2D Techniques : HSQC and HMBC correlate H-C signals to confirm connectivity.
- Elemental Analysis : Validates stoichiometry if MS/NMR data conflict.
- Comparative Studies : Benchmark against analogs (e.g., tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate) to identify substituent-specific shifts .
Q. What methodologies assess the biological activity of this compound?
- Receptor Binding Assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) quantify affinity (K) using transfected cell lines.
- Cellular Models : Evaluate cytotoxicity (via MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines.
- Molecular Dynamics Simulations : Predict interactions with target proteins (e.g., kinase domains) to guide SAR studies.
- ADME Profiling : Microsomal stability assays (e.g., liver microsomes) predict metabolic liabilities .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in biological activity data across studies?
Potential causes and solutions:
- Purity Variability : Validate compound purity via HPLC (>98%) and elemental analysis. Impurities <2% can skew IC values.
- Assay Conditions : Standardize buffer pH, temperature, and cell passage number. For example, serotonin receptor binding is pH-sensitive.
- Statistical Power : Replicate experiments (n ≥ 3) and apply ANOVA to identify outliers.
- Meta-Analysis : Compare results with structurally related compounds (e.g., tert-butyl 4-(4-iodobenzyl)piperazine-1-carboxylate) to contextualize findings .
Experimental Design Considerations
Q. What safety protocols are critical for handling this compound?
- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent hydrolysis.
- PPE : Use nitrile gloves, lab coats, and goggles. Avoid skin contact due to potential carbamate toxicity.
- Ventilation : Perform reactions in fume hoods to mitigate exposure to volatile solvents (e.g., DCM).
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
